Lesinurad sodium - 1151516-14-1

Lesinurad sodium

Catalog Number: EVT-253175
CAS Number: 1151516-14-1
Molecular Formula: C17H13BrN3NaO2S
Molecular Weight: 426.2638
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lesinurad sodium (systematic name: Sodium 2-((5-bromo-4-((4-cyclopropylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate) is a selective uric acid reabsorption inhibitor (SURI) that acts on uric acid transporter 1 (URAT1). It is classified as a uricosuric agent and is a subject of significant interest in scientific research, particularly in the fields of crystal engineering, drug delivery, and sodium-ion battery technology.

Synthesis Analysis
  • Continuous Flow Synthesis: This approach utilizes a five-step continuous flow sequence, offering a more efficient alternative to batch synthesis. The process enables telescoping reactions without intermediate purifications, leading to improved yields and shorter reaction times.
Molecular Structure Analysis
  • Cocrystallization: Lesinurad readily forms cocrystals with molecules like caffeine, nicotinamide, and urea. These cocrystals exhibit altered physicochemical properties, which can be advantageous for pharmaceutical applications.
  • Oxidation: Lesinurad is susceptible to oxidation, leading to the formation of degradation products. Understanding these degradation pathways is crucial for developing stable pharmaceutical formulations.
Mechanism of Action

Lesinurad sodium selectively inhibits URAT1, a transporter protein responsible for reabsorbing uric acid in the kidneys. This inhibition reduces uric acid reabsorption, increasing its excretion in the urine and lowering serum uric acid levels.

Physical and Chemical Properties Analysis
  • Aqueous Solubility: Lesinurad exhibits poor aqueous solubility, posing challenges for its formulation and bioavailability.
  • Crystal Structure and Polymorphism: Lesinurad exhibits polymorphism and can exist in various crystal forms, each with distinct physicochemical properties. This property is crucial for optimizing drug formulation and dissolution rates.
  • Stability: Lesinurad can degrade under oxidative conditions, highlighting the need for stabilizing agents in its formulations.
Applications
  • Crystal Engineering: Researchers are exploring cocrystallization strategies to modify Lesinurad's physicochemical properties, aiming to improve its solubility, dissolution rate, and bioavailability.
  • Drug Delivery: Studies investigate different drug delivery systems, such as buccal tablets, to enhance Lesinurad's therapeutic efficacy and patient compliance.
  • Analytical Chemistry: Developing accurate and sensitive analytical methods for quantifying Lesinurad in various matrices, including pharmaceutical formulations and biological samples, remains an active research area.

Lesinurad

    Compound Description: Lesinurad is a selective uric acid reabsorption inhibitor (SURI). It works by selectively inhibiting urate transporter 1 (URAT1), thereby increasing the excretion of uric acid in the urine. Lesinurad is used in combination with a xanthine oxidase inhibitor (XOI), such as allopurinol or febuxostat, to treat hyperuricemia in adults with gout who have not achieved target serum uric acid levels with an adequate dose of an XOI alone [, , , ].

Sodium 2-((5-bromo-4-((4-cyclopropyl-naphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1c)

    Compound Description: This compound, designated as 1c in the study, served as a potent lead compound based on lesinurad. The study aimed to understand the structure-activity relationship (SAR) of lesinurad and potentially identify even more potent URAT1 inhibitors [].

    Relevance: Compound 1c is structurally very similar to Lesinurad Sodium. Both compounds share a common naphthyltriazolylmethane core. The key distinction lies in the substitution pattern on the naphthyl ring. This structural similarity suggests that 1c might exhibit similar biological activity to Lesinurad Sodium, specifically as a URAT1 inhibitor [].

Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1j)

    Compound Description: This compound, designated as 1j in the study, was identified as a highly active URAT1 inhibitor. It exhibited a 78-fold higher potency compared to the parent compound, Lesinurad, in inhibiting URAT1-mediated uric acid uptake in human embryonic kidney cells [].

    Relevance: Compound 1j, along with Lesinurad Sodium, belongs to the naphthyltriazolylmethane class of compounds, indicating a shared core structure. The primary structural difference between 1j and Lesinurad Sodium lies in the substitution on the naphthyl ring. This close structural similarity suggests that both compounds likely interact with the URAT1 target similarly, contributing to their inhibitory activity [].

Sodium 2-((5-bromo-4-((4-bromonaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1m)

    Compound Description: This compound, designated as 1m in the study, emerged as another highly potent URAT1 inhibitor. It demonstrated a remarkable 76-fold increase in potency compared to Lesinurad in inhibiting URAT1-mediated uric acid uptake in human embryonic kidney cells [].

    Relevance: Compound 1m shares a structural resemblance with Lesinurad Sodium, both belonging to the naphthyltriazolylmethane family of compounds, indicating a common core structure. The key structural difference lies in the substitution pattern on the naphthyl ring. This structural analogy suggests that both 1m and Lesinurad Sodium potentially bind to and inhibit the URAT1 target in a comparable manner [].

Allopurinol

    Compound Description: Allopurinol is a xanthine oxidase inhibitor (XOI) [, , , ]. XOIs lower uric acid levels by inhibiting the enzyme xanthine oxidase, which is responsible for the breakdown of purines into uric acid.

    Relevance: Allopurinol is often used in combination with Lesinurad Sodium in the treatment of gout [, , , ]. While they are not structurally related, they have a synergistic effect in lowering serum uric acid levels.

    Compound Description: Similar to allopurinol, Febuxostat is also a xanthine oxidase inhibitor (XOI) [, , ]. It reduces uric acid production by inhibiting xanthine oxidase.

    Relevance: Febuxostat is another XOI that can be used in combination with Lesinurad Sodium for managing gout [, , ]. While not structurally similar to Lesinurad Sodium, their combined use enhances the reduction of serum uric acid levels.

Properties

CAS Number

1151516-14-1

Product Name

Lesinurad sodium

IUPAC Name

sodium;2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Molecular Formula

C17H13BrN3NaO2S

Molecular Weight

426.2638

InChI

InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1

InChI Key

FVYMVLTWIBGEMC-UHFFFAOYSA-M

SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Lesinurad sodium; Lesinurad; RDEA594; RDEA 594; RDEA-594, brand name: Zurampic.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.